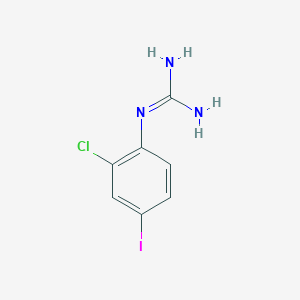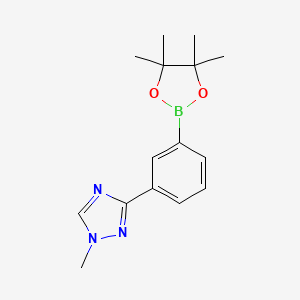
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in various chemical reactions, especially in the formation of carbon-carbon bonds. Its structure comprises a phenylboronic acid moiety linked to a 1-methyl-1H-1,2,4-triazole ring, with a pinacol ester group providing stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from precursors such as 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Boronic Acid Formation: The phenylboronic acid component is prepared through standard boronation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other derivatives.
Substitution: The phenylboronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Boronic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various arylated compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The triazole ring provides additional stability and reactivity, allowing the compound to engage in complex reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the triazole ring, making it less versatile in certain reactions.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains the triazole ring but does not have the boronic acid moiety, limiting its applications in cross-coupling reactions.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Another boronic ester derivative with a different heterocyclic ring, offering different reactivity and applications.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-3-YL)phenylboronic acid pinacol ester stands out due to its unique combination of a boronic acid moiety and a triazole ring, providing enhanced reactivity and stability. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H20BN3O2 |
|---|---|
Molecular Weight |
285.15 g/mol |
IUPAC Name |
1-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-11(9-12)13-17-10-19(5)18-13/h6-10H,1-5H3 |
InChI Key |
MELHKMNCCNFNMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN(C=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


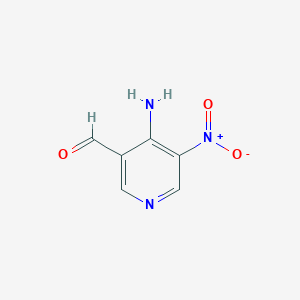
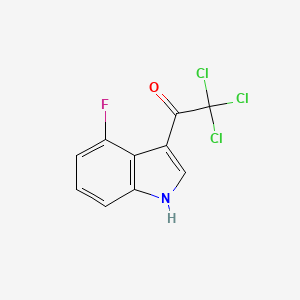

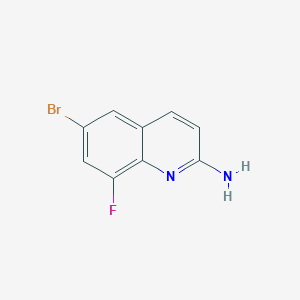
![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)



![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
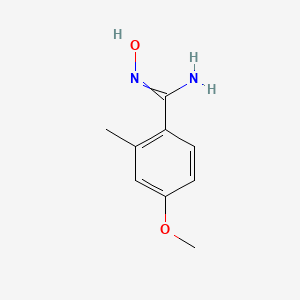

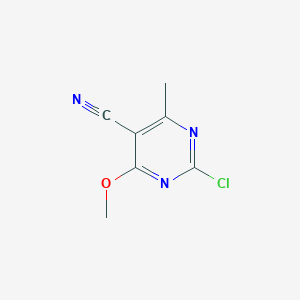
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
